molecular formula C7H12O2 B13955738 (Z)-3-Methyl-3-pentenoic acid methyl ester CAS No. 56728-17-7

(Z)-3-Methyl-3-pentenoic acid methyl ester

Cat. No.: B13955738
CAS No.: 56728-17-7
M. Wt: 128.17 g/mol
InChI Key: OUARJKDCCMXOEF-XQRVVYSFSA-N
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Description

(Z)-3-Methyl-3-pentenoic acid methyl ester is an organic compound with the molecular formula C7H12O2. It is an ester derived from (Z)-3-methyl-3-pentenoic acid and methanol. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Methyl-3-pentenoic acid methyl ester typically involves the esterification of (Z)-3-methyl-3-pentenoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

(Z)-3-Methyl-3-pentenoic acid+MethanolH2SO4(Z)-3-Methyl-3-pentenoic acid methyl ester+Water\text{(Z)-3-Methyl-3-pentenoic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} (Z)-3-Methyl-3-pentenoic acid+MethanolH2​SO4​​(Z)-3-Methyl-3-pentenoic acid methyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, microwave-assisted esterification has been explored as a method to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Methyl-3-pentenoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: (Z)-3-Methyl-3-pentenoic acid

    Reduction: (Z)-3-Methyl-3-penten-1-ol

    Substitution: Various substituted esters and alcohols, depending on the nucleophile used.

Scientific Research Applications

(Z)-3-Methyl-3-pentenoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (Z)-3-Methyl-3-pentenoic acid methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, esters are typically hydrolyzed by esterases to release the corresponding acid and alcohol. This hydrolysis reaction is crucial for the compound’s biological activity and metabolism. The molecular targets and pathways involved in its action are still under investigation, with ongoing research focusing on its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-3-Methyl-3-pentenoic acid methyl ester is unique due to its specific structural features, such as the presence of a double bond in the (Z)-configuration and a methyl group at the 3-position

Properties

CAS No.

56728-17-7

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

methyl (Z)-3-methylpent-3-enoate

InChI

InChI=1S/C7H12O2/c1-4-6(2)5-7(8)9-3/h4H,5H2,1-3H3/b6-4-

InChI Key

OUARJKDCCMXOEF-XQRVVYSFSA-N

Isomeric SMILES

C/C=C(/C)\CC(=O)OC

Canonical SMILES

CC=C(C)CC(=O)OC

Origin of Product

United States

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